molecular formula C12H21N3O6S B13447391 L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine CAS No. 102148-91-4

L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine

Cat. No.: B13447391
CAS No.: 102148-91-4
M. Wt: 335.38 g/mol
InChI Key: MSEXKIKRSMQHDG-YUMQZZPRSA-N
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Description

L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine is a compound that belongs to the family of ligases, specifically those forming carbon-nitrogen bonds as acid-D-amino-acid ligases (peptide synthases). This compound is synthesized through the enzymatic reaction involving ATP, gamma-L-glutamyl-L-cysteine, and beta-alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine involves the enzymatic reaction catalyzed by homoglutathione synthase. The reaction requires ATP, gamma-L-glutamyl-L-cysteine, and beta-alanine as substrates. The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the enzyme’s activity .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes involving the cultivation of microorganisms that express homoglutathione synthase. The production process involves the fermentation of these microorganisms in a controlled environment, followed by the extraction and purification of the compound .

Chemical Reactions Analysis

Types of Reactions

L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of the compound, as well as substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine involves its role as a substrate for homoglutathione synthase. The enzyme catalyzes the formation of the compound by ligating gamma-L-glutamyl-L-cysteine and beta-alanine in the presence of ATP. This reaction is crucial for the biosynthesis of homoglutathione, which plays a vital role in cellular redox regulation and detoxification processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine is unique due to its specific enzymatic synthesis and its role in the formation of homoglutathione. Unlike glutathione, which is widely studied and used, this compound offers potential for novel applications in research and industry due to its distinct biochemical properties .

Properties

CAS No.

102148-91-4

Molecular Formula

C12H21N3O6S

Molecular Weight

335.38 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(2-carboxyethylamino)-3-methylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H21N3O6S/c1-22-6-8(11(19)14-5-4-10(17)18)15-9(16)3-2-7(13)12(20)21/h7-8H,2-6,13H2,1H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21)/t7-,8-/m0/s1

InChI Key

MSEXKIKRSMQHDG-YUMQZZPRSA-N

Isomeric SMILES

CSC[C@@H](C(=O)NCCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

CSCC(C(=O)NCCC(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

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